Z-Phe-Arg-Amc HCl
CAS No.: 65147-22-0
Cat. No.: VC21541456
Molecular Formula: C33H36N6O6
Molecular Weight: 612.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 65147-22-0 |
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Molecular Formula | C33H36N6O6 |
Molecular Weight | 612.7 g/mol |
IUPAC Name | benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
Standard InChI | InChI=1S/C33H36N6O6/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36)/t26-,27-/m0/s1 |
Standard InChI Key | ZZGDDBWFXDMARY-SVBPBHIXSA-N |
Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.Cl |
Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Chemical Properties and Structure
Z-Phe-Arg-AMC HCl (benzyloxycarbonyl-phenylalanyl-arginyl-7-amino-4-methylcoumarin hydrochloride) is a synthetic peptide substrate with the chemical formula C₃₃H₃₆N₆O₆·HCl and a molecular weight of 649.15 g/mol . It is also identified by the CAS numbers 70382-26-2 (hydrochloride salt) and 65147-22-0 (free peptide) . The compound consists of a peptide sequence (Z-Phe-Arg) conjugated to a fluorescent 7-amino-4-methylcoumarin (AMC) group.
The full IUPAC name of this compound is benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;hydrochloride . The structure features a Z-protected phenylalanine linked to arginine, which is then conjugated to AMC through an amide bond. This structural configuration allows it to function effectively as a substrate for various proteolytic enzymes.
Physicochemical Properties
The compound's key properties are summarized in Table 1:
Functional Characteristics
Z-Phe-Arg-AMC HCl functions as a fluorogenic substrate that releases the highly fluorescent AMC moiety upon enzymatic cleavage. This property makes it particularly valuable for real-time monitoring of proteolytic activity with high sensitivity and specificity . The substrate's peptide sequence mimics natural cleavage sites recognized by specific proteases, enabling researchers to measure enzyme activity through fluorescence detection.
Fluorescence Properties
Upon enzymatic hydrolysis, the substrate releases free 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence. This fluorescence can be detected and quantified using standard laboratory fluorometers. According to available data, the excitation and emission wavelengths for activity quantification are:
Parameter | Value | Reference |
---|---|---|
Excitation wavelength | 360-380 nm | |
Emission wavelength | 440-460 nm | |
Alternative excitation/emission | 330/390 nm |
The precise fluorescence characteristics may vary slightly depending on the specific buffer conditions and instrumentation used, which explains the different values reported in different sources .
Enzyme Specificity
Z-Phe-Arg-AMC HCl demonstrates remarkable versatility as a substrate for various proteolytic enzymes. This broad spectrum of activity makes it an invaluable tool in different research domains.
Target Enzymes
The compound serves as a substrate for numerous enzymes across different classes, particularly cysteine and serine proteases. The primary enzymes that utilize Z-Phe-Arg-AMC HCl include:
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Cysteine proteases:
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Serine proteases:
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Plant enzymes:
This broad substrate specificity enables researchers to investigate multiple enzyme systems using the same reagent, facilitating comparative studies and standardized protocols across different research domains.
Research Applications
The versatility of Z-Phe-Arg-AMC HCl has led to its extensive use in various research applications, from fundamental biochemical studies to clinical research and drug development.
Protease Activity Assays
The primary application of Z-Phe-Arg-AMC HCl is in fluorometric assays to measure proteolytic enzyme activity. These assays are crucial for understanding enzyme kinetics, substrate specificity, and inhibition mechanisms . The fluorescence-based detection method offers high sensitivity, enabling researchers to detect even subtle changes in enzymatic activity.
In typical applications, researchers monitor the increase in fluorescence over time as proteases cleave the substrate, releasing the fluorescent AMC moiety. The rate of fluorescence increase correlates directly with enzymatic activity, allowing for quantitative analysis of protease function under various conditions or in response to potential inhibitors .
Disease Research
Z-Phe-Arg-AMC HCl has proven invaluable in researching disease mechanisms, particularly those involving dysregulated proteolytic activity:
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Cancer research: Studies on cathepsin activity in tumor progression and metastasis
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Cardiovascular research: Investigation of kallikrein systems in blood pressure regulation
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Parasitic diseases: Research on cruzipain (from Trypanosoma cruzi) and falcipains (from Plasmodium falciparum)
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Lysosomal storage disorders: Studies have measured total endopeptidase activity of cysteine cathepsins in mucopolysaccharidosis (MPS), revealing a 2.5-fold decrease of active cathepsins in all MPS types compared with controls
Drug Development
The compound plays a significant role in pharmaceutical research, particularly in the development of protease inhibitors as potential therapeutic agents . Its ability to mimic peptide bonds makes it valuable for screening potential drugs targeting proteolytic enzymes, thereby enhancing therapeutic efficacy in conditions characterized by abnormal protease activity.
Research has demonstrated the utility of Z-Phe-Arg-AMC HCl in studying virus-host interactions. For example, studies have shown that CatB/L-knockout cells, which lack cathepsin B and L activity (as measured using this substrate), displayed substantial resistance to Ebola virus glycoprotein-dependent entry . Such findings highlight potential therapeutic targets for antiviral drug development.
Kinetic Properties and Experimental Data
Several studies have characterized the kinetic properties of Z-Phe-Arg-AMC HCl with different enzymes, providing valuable parameters for researchers designing enzyme assays or inhibitor studies.
Kinetic Parameters
Kinetic studies with recombinant CsCPL-m (a cysteine protease) have determined the following parameters:
These kinetic parameters are essential for understanding enzyme-substrate interactions and for optimizing experimental conditions in research applications.
Clinical Research Applications
Z-Phe-Arg-AMC HCl has been employed in clinical research, particularly in studies involving angioedema. Plasma kallikrein activity measurements using this substrate have revealed significant differences between clinical subgroups:
"Stimulated plasma kallikrein activity was significantly increased in both HAE-nl-C1INH and INHA subjects compared to non-swelling controls and histaminergic angioedema subjects" . This finding demonstrates the compound's utility in differentiating between distinct clinical phenotypes based on enzymatic activity profiles.
Experimental Protocols and Considerations
When working with Z-Phe-Arg-AMC HCl, researchers must consider several factors to ensure optimal results in their experiments.
Assay Conditions
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Buffer composition: Typically acidic buffers (pH 5.0-6.0) for cathepsins and neutral buffers for serine proteases
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Temperature: Often performed at physiological temperature (37°C)
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Substrate concentration: Should be determined based on the Km value for the specific enzyme being studied
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Inclusion of appropriate controls: Such as enzyme inhibitors (e.g., E-64 for cysteine proteases) to confirm specificity
Future Research Directions
The continued use of Z-Phe-Arg-AMC HCl in research is likely to advance several areas:
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Development of more selective protease inhibitors for therapeutic applications
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Enhanced understanding of proteolytic networks in complex diseases
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Improved diagnostic tools based on protease activity profiling
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Exploration of proteases as biomarkers for disease progression or treatment response
As analytical techniques continue to evolve, the integration of Z-Phe-Arg-AMC HCl-based assays with emerging technologies such as microfluidics and high-throughput screening platforms will further expand its utility in both basic and applied research.
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